7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of azoloazines. These compounds are of significant interest due to their potential biological activities, including antiviral, antidiabetic, and anti-inflammatory properties . The presence of a nitrile group and an amino group in the structure makes it a versatile scaffold for further chemical modifications and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The optimal method for this synthesis is heating the initial components in pyridine . For example, a mixture of the appropriate aminoazole, (ethoxymethylidene)malononitrile, and pyridine is heated under reflux for several hours. The reaction conditions, such as temperature and time, can vary depending on the specific aminoazole used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and antidiabetic activities.
Medicine: Explored for its low cytotoxicity and potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its low cytotoxicity and potential for functionalization make it a valuable scaffold for drug development .
Properties
Molecular Formula |
C10H11N5 |
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Molecular Weight |
201.23 g/mol |
IUPAC Name |
7-amino-5-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C10H11N5/c1-6(2)9-7(5-11)10(12)15-8(14-9)3-4-13-15/h3-4,6H,12H2,1-2H3 |
InChI Key |
VBOJTHBKHLSMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=NN2C(=C1C#N)N |
Origin of Product |
United States |
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